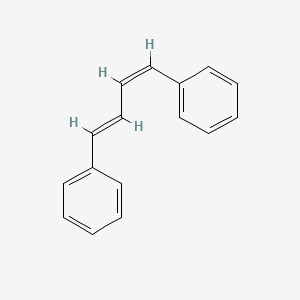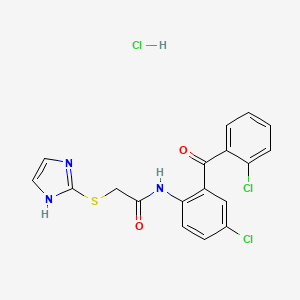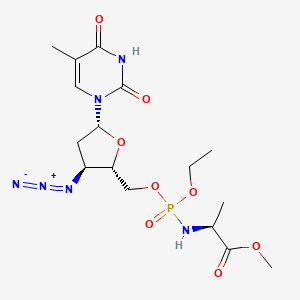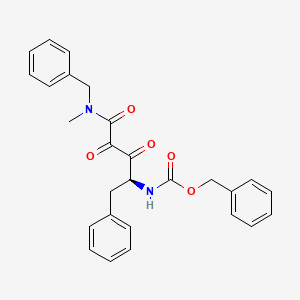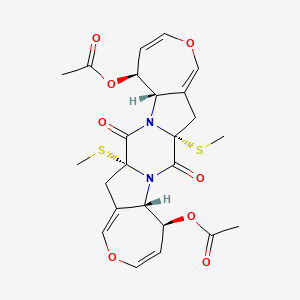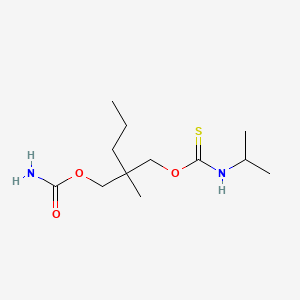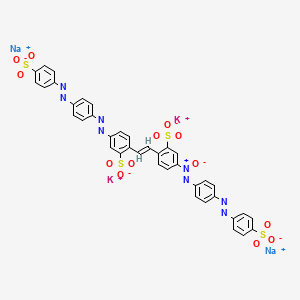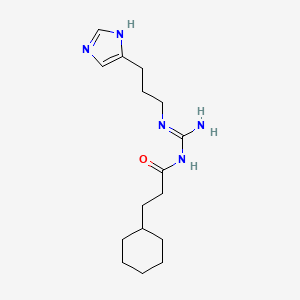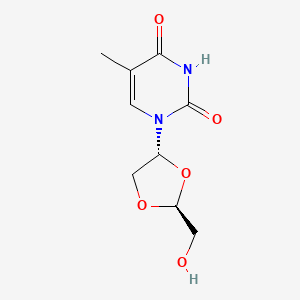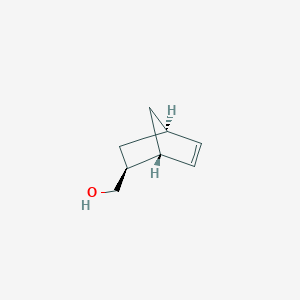
UR7Pnm6zmh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound UR7Pnm6zmh, also known as bicyclo(2.2.1)hept-5-ene-2-methanol, (1R,2S,4R)-, is a bicyclic organic compound with the molecular formula C8H12O . This compound is characterized by its unique structure, which includes a bicycloheptene ring system with a methanol group attached. It is known for its stereochemistry, having defined stereocenters that contribute to its specific chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the bicyclic structure. Subsequent reduction and functionalization steps introduce the methanol group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group modifications. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the bicyclic system can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid.
Reduction: Formation of bicyclo(2.2.1)heptane-2-methanol.
Substitution: Formation of various ethers and esters depending on the substituents used
Applications De Recherche Scientifique
Bicyclo(2.2.1)hept-5-ene-2-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-methanol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)heptane: Lacks the methanol group, making it less reactive in certain chemical reactions.
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different chemical properties and reactivity .
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2-methanol is unique due to its specific stereochemistry and the presence of a reactive methanol group. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar bicyclic compounds .
Propriétés
Numéro CAS |
67671-05-0 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m1/s1 |
Clé InChI |
LUMNWCHHXDUKFI-GJMOJQLCSA-N |
SMILES isomérique |
C1[C@@H]2C[C@@H]([C@H]1C=C2)CO |
SMILES canonique |
C1C2CC(C1C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


